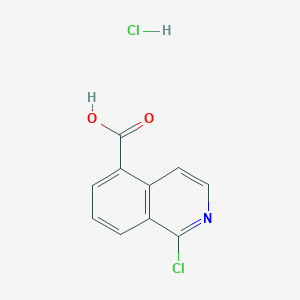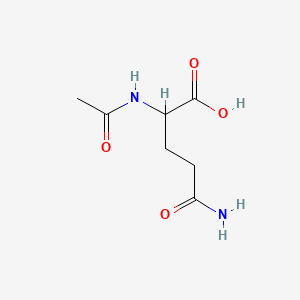
Aceglutamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Aceglutamide can be synthesized through the acetylation of glutamine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents. The reaction is carried out in an aqueous or organic solvent, such as water or dichloromethane, under mild conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain pure acetylglutamine .
Industrial Production Methods
In industrial settings, acetylglutamine is produced using similar acetylation reactions but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification process may involve multiple steps, including filtration, crystallization, and drying, to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
Aceglutamide undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to produce glutamine and acetic acid under acidic or basic conditions.
Oxidation: It can undergo oxidation reactions to form corresponding oxides.
Substitution: This compound can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide) are used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Hydrolysis: Glutamine and acetic acid.
Oxidation: Corresponding oxides of acetylglutamine.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Aceglutamide has a wide range of applications in scientific research:
Neuroprotection: It has been shown to exert neuroprotective effects in various models of neurological disorders.
Anti-inflammatory: This compound exhibits anti-inflammatory properties, making it useful in studies related to inflammation and immune response.
Metabolomics: This compound is used as a biomarker in metabolomic studies to understand metabolic pathways and disease mechanisms.
Mechanism of Action
Aceglutamide exerts its effects through several molecular targets and pathways:
Neuroprotection: It modulates neurotransmitter levels, particularly gamma-aminobutyric acid (GABA) and glutamate, which are crucial for maintaining neuronal health.
Anti-inflammatory: It inhibits pro-inflammatory cytokines and reduces oxidative stress, thereby mitigating inflammation.
Nootropic: It enhances cognitive function by improving synaptic plasticity and reducing neuronal damage.
Comparison with Similar Compounds
Similar Compounds
Glutamine: The parent compound of acetylglutamine, known for its role in protein synthesis and immune function.
N-acetylcysteine: Another acetylated amino acid with antioxidant and anti-inflammatory properties.
N-acetylglucosamine: Known for its role in joint health and anti-inflammatory effects.
Uniqueness
Aceglutamide is unique due to its stability in aqueous solutions, making it a more reliable compound for research and therapeutic applications compared to free glutamine. Its ability to cross the blood-brain barrier and exert neuroprotective effects also sets it apart from other similar compounds .
Properties
CAS No. |
5817-09-4 |
|---|---|
Molecular Formula |
C7H12N2O4 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-acetamido-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C7H12N2O4/c1-4(10)9-5(7(12)13)2-3-6(8)11/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13) |
InChI Key |
KSMRODHGGIIXDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


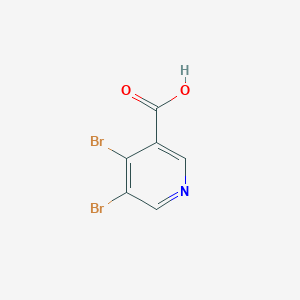
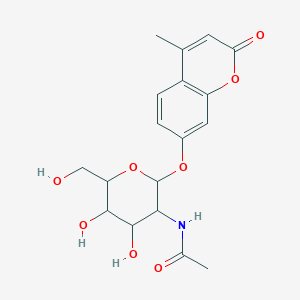
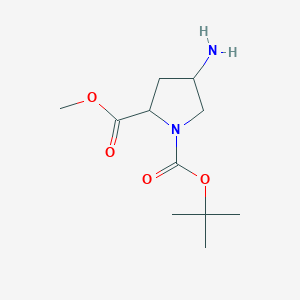
![2-Methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B8817703.png)
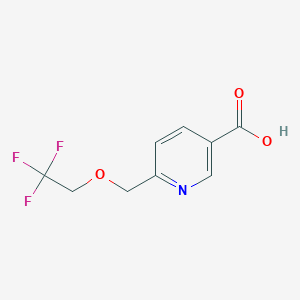
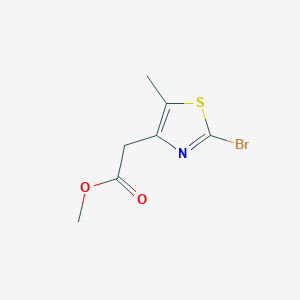
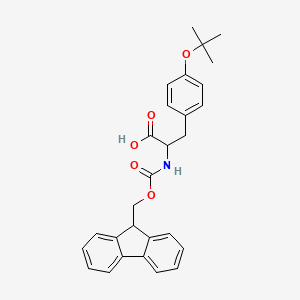

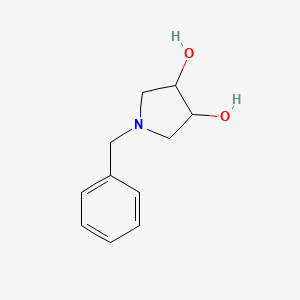
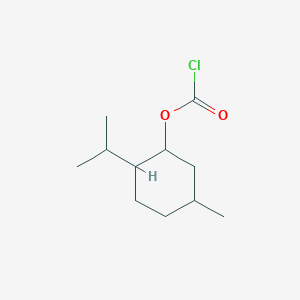
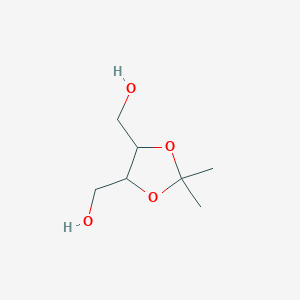
![4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic Acid](/img/structure/B8817792.png)
